H-Cit-Bna HBr

Descripción

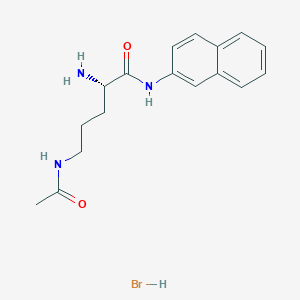

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYULYZHEFJOFX-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-71-8 | |

| Record name | 201988-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Cit-Bna HBr mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of H-Cit-Bna HBr

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The study of post-translational modifications is a cornerstone of modern cell biology and drug discovery. Citrullination, the conversion of arginine to citrulline, is a critical modification catalyzed by Peptidylarginine Deiminases (PADs) and is implicated in numerous physiological and pathological processes. The ability to accurately quantify the activity of these enzymes is paramount for advancing our understanding and developing targeted therapeutics. This technical guide provides a comprehensive overview of this compound (L-Citrulline-p-nitroanilide hydrobromide), a chromogenic substrate enabling the kinetic analysis of enzymes that cleave peptide bonds C-terminal to a citrulline residue. We will dissect its core mechanism of action, provide a field-proven, self-validating experimental protocol for its use, and detail the principles of data analysis and interpretation, grounding all claims in authoritative scientific literature.

Molecular Profile and Principle of Detection

This compound is a synthetic dipeptide analogue consisting of an L-Citrulline residue amide-linked to a p-nitroaniline (pNA) chromophore. The hydrobromide salt form enhances the compound's stability and solubility in aqueous solutions.

The utility of this compound as a research tool is predicated on a straightforward colorimetric principle. The intact molecule is colorless. However, upon enzymatic hydrolysis of the amide bond between the citrulline and the pNA group, free pNA is liberated into the solution. This liberated pNA has a distinct yellow color, exhibiting a maximum absorbance at approximately 380 nm. For practical purposes in kinetic assays, measurements are typically taken at 405 nm to minimize spectral overlap from the substrate and other biological molecules. The rate of pNA release, and therefore the rate of color development, is directly proportional to the activity of the enzyme under investigation.

Core Mechanism of Action: A Substrate for Peptidylarginine Deiminases

The primary application of this compound is in the study of the Peptidylarginine Deiminase (PAD) family of enzymes.[1][2] PADs are a family of calcium-dependent enzymes that catalyze the post-translational conversion of arginine residues to citrulline within proteins.[1] This modification, known as citrullination or deimination, neutralizes the positive charge of the arginine side chain, which can lead to significant changes in protein structure and function.[3] Dysregulated PAD activity is associated with a host of diseases, including rheumatoid arthritis, multiple sclerosis, and various cancers, making these enzymes attractive therapeutic targets.[2][4]

While PADs create citrulline residues on protein substrates, this compound is used to measure the activity of enzymes that might recognize and cleave after this newly formed citrulline. However, it's more broadly used as a general tool in PAD-related research, sometimes in coupled assays or as a structural mimic. The enzymatic reaction proceeds as follows:

-

Enzyme-Substrate Recognition: The target enzyme's active site recognizes and binds the this compound molecule.

-

Catalytic Hydrolysis: The enzyme catalyzes the cleavage of the scissile amide bond linking the citrulline residue to the p-nitroaniline group.

-

Product Release: The enzyme releases the two products: L-Citrulline and p-nitroaniline (pNA).

-

Spectrophotometric Quantification: The accumulation of yellow pNA over time is monitored by measuring the increase in absorbance at 405 nm.

This mechanism provides a continuous and real-time readout of enzyme activity, making it ideal for kinetic studies.

Visualization of the Mechanism of Action

Caption: The mechanism of this compound hydrolysis and colorimetric detection.

A Self-Validating Experimental Protocol for PAD Activity

Scientific integrity demands that every protocol function as a self-validating system. This is achieved through meticulous planning, the inclusion of appropriate controls, and a deep understanding of the causality behind each step. The following protocol is designed for determining PAD enzyme kinetics in a 96-well microplate format.

Essential Materials & Reagents

-

Enzyme: Purified, recombinant human PAD enzyme (e.g., PAD2 or PAD4).

-

Substrate: this compound.

-

Cofactor/Activator Solution: 1 M CaCl₂ stock solution.

-

Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.

-

Stop Solution: 0.5 M EDTA, pH 8.0.

-

Instrumentation: Temperature-controlled microplate reader capable of kinetic reads at 405 nm.

-

Labware: 96-well clear, flat-bottom microplates; multichannel pipettes.

Causality-Driven Experimental Choices

-

Why Tris-HCl Buffer at pH 7.6? This buffer system provides a stable pH environment near physiological levels, which is optimal for the activity of most PAD isozymes.

-

Why CaCl₂? PADs are calcium-dependent enzymes; Ca²⁺ binding induces conformational changes necessary to form a catalytically competent active site.[3][6] Its inclusion is non-negotiable for activity.

-

Why DTT? The active site of PADs contains a critical cysteine residue. A reducing agent like DTT prevents its oxidation, ensuring the enzyme remains in a catalytically active state.[4][5]

-

Why a Kinetic Read? A continuous (kinetic) measurement of absorbance change provides the initial reaction velocity (V₀). This is far more accurate than a single endpoint read, as it reflects the true enzymatic rate before substrate depletion or product inhibition can occur.

Step-by-Step Workflow

-

Reagent Preparation:

-

Complete Assay Buffer: Prepare fresh by adding CaCl₂ and DTT to the base Assay Buffer to final concentrations of 10 mM and 2 mM, respectively.[4][5] For example, to make 10 mL, use 9.88 mL of base buffer, 100 µL of 1 M CaCl₂, and 20 µL of 1 M DTT.

-

Substrate Stock: Prepare a 100 mM stock solution of this compound in DMSO.

-

Substrate Working Solutions: Create a 2-fold serial dilution of the substrate stock in Complete Assay Buffer to yield a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, down to 0.156 mM). This will result in final assay concentrations of 10 mM, 5 mM, 2.5 mM, etc.

-

Enzyme Dilution: Dilute the PAD enzyme stock to a working concentration (e.g., 2X the final desired concentration) in ice-cold Complete Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.

-

-

Assay Plate Setup (50 µL final volume per well):

-

Controls: Designate wells for:

-

No-Enzyme Control: 25 µL buffer + 25 µL of the highest concentration substrate.

-

No-Substrate Control: 25 µL of 2X enzyme + 25 µL buffer.

-

Buffer Blank: 50 µL of Complete Assay Buffer.

-

-

Test Wells: Add 25 µL of each 2X substrate working solution to its respective wells in duplicate or triplicate.

-

Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding 25 µL of the 2X working enzyme solution to all wells (except the No-Enzyme and Blank wells). For the No-Enzyme wells, add 25 µL of buffer.

-

Immediately place the plate in the microplate reader (pre-heated to 37°C).

-

Begin kinetic reading, measuring absorbance at 405 nm every 60 seconds for 30 minutes.

-

Visualization of the Experimental Workflow

Caption: A robust workflow for kinetic analysis of PAD enzymes using this compound.

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance (405 nm) vs. Time (minutes). Identify the initial linear portion of the curve and calculate the slope. This slope is the initial velocity (V₀) in units of ΔAbs/min.

-

Convert to Molar Rate: Use the Beer-Lambert Law (A = εcl) to convert V₀ into a molar rate.

-

Rate (M/min) = (V₀ in ΔAbs/min) / (ε × l)

-

ε (Molar Extinction Coefficient): The value for p-nitroaniline at 405 nm is ~9,960 M⁻¹cm⁻¹.[7]

-

l (Path Length): For a standard 96-well plate with 50 µL volume, the path length is not 1 cm. It must be measured or calculated (typically ~0.14 cm). Alternatively, run a standard curve with known concentrations of pNA to create a conversion factor.

-

-

Determine Kinetic Parameters: Plot the Rate (M/min) against the corresponding substrate concentration [S]. Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: V = (Vₘₐₓ × [S]) / (Kₘ + [S]) .

Table 1: Key Kinetic Parameters

| Parameter | Description | Interpretation in Drug Development |

| Kₘ | Michaelis Constant: The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Represents the enzyme's affinity for the substrate. A low Kₘ indicates high affinity. |

| Vₘₐₓ | Maximum Velocity: The maximum rate of reaction when the enzyme is saturated with substrate. | Proportional to the enzyme concentration and its catalytic turnover rate. |

| kcat | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. | Measures the intrinsic catalytic capability of the enzyme. |

| kcat/Kₘ | Catalytic Efficiency: An apparent second-order rate constant for the enzyme-substrate interaction. | The most comprehensive measure of an enzyme's overall efficiency and substrate specificity. |

References

-

ALPCO. L-Citrulline ELISA Kit. [Link]

-

Bailey, S. J., Blackwell, J. R., Lord, T., Vanhatalo, A., Winyard, P. G., & Jones, A. M. (2015). L-citrulline supplementation improves O2 uptake kinetics and high-intensity exercise performance in humans. Journal of Applied Physiology, 119(4), 385–395. [Link]

-

Bhatia, S., et al. (2012). Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Clark, P., et al. (2021). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. Nature Communications, 12(1), 2878. [Link]

-

Dreyton, C. J., et al. (2014). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Journal of Biological Chemistry, 289(34), 23895–23906. [Link]

-

Chegg.com. (2022). Solved: We also need to convert the reaction rate from change... [Link]

-

Garde, C., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1089934. [Link]

-

Kim, I. Y., et al. (2015). Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance. Nutrients, 7(12), 10091–10100. [Link]

-

Klose, M. J., et al. (2019). Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages. Biochemistry, 58(46), 4615–4628. [Link]

-

Lamberts, J., et al. (2014). The human peptidylarginine deiminases type 2 and type 4 have distinct substrate specificities. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(4), 802-810. [Link]

-

Mondal, S., & Thompson, P. R. (2011). Discovery of peptidylarginine deiminase-4 substrates by protein array: antagonistic citrullination and methylation of human ribosomal protein S2. Molecular BioSystems, 7(5), 1676–1683. [Link]

- Mori, M., & Gotoh, T. (2004). Regulation of nitric oxide production by arginine metabolic enzymes. The Journal of nutritional biochemistry, 15(4), 196–202.

-

Palmieri, V., et al. (2022). Targeting Peptidylarginine Deiminase 3 to Efficiently Suppress Herpes Simplex Virus Type 2 Infection. International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

Tarcsa, E., et al. (2009). Peptidylarginine deiminase 4 and citrullination in health and disease. Immunobiology, 214(9-10), 799–813. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Peptidylarginine deiminase 4 and citrullination in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Principles and Applications of Fluorescent Probes for Nitric Oxide Synthase Activity

Executive Summary

Nitric oxide (NO) is a critical signaling molecule in a vast array of physiological processes, making its enzymatic source, Nitric Oxide Synthase (NOS), a prime target for therapeutic intervention in fields ranging from cardiovascular disease to neurobiology and oncology. The ability to accurately quantify NOS activity is therefore paramount in both basic research and drug development. This guide delves into the core principles of fluorescent probes designed for this purpose. While the specific compound "H-Cit-Bna HBr" does not correspond to a recognized agent in scientific literature, its nomenclature strongly suggests a design targeting the NOS pathway. By deconstructing this name—"Cit" for Citrulline, a direct product of NOS, and "Bna" likely alluding to a boronic acid-functionalized naphthylamine or similar fluorophore—we can infer an interest in probes that react with products of the NOS enzymatic cycle. This guide will therefore focus on the archetypal mechanisms underpinning such probes, providing researchers with the foundational knowledge to select, utilize, and interpret data from fluorescent assays targeting NO and NOS activity.

The Central Role of Nitric Oxide Synthase in Cellular Signaling

Nitric Oxide Synthase is a family of enzymes responsible for the synthesis of nitric oxide (NO) from the amino acid L-arginine.[1][2] This reaction is a cornerstone of cellular signaling, producing L-citrulline as a co-product.[2] There are three primary isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a key role in neurotransmission and synaptic plasticity.[2]

-

Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, producing large amounts of NO for cytotoxic and immune defense purposes.

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is fundamental to the regulation of vascular tone, vasodilation, and cardiovascular homeostasis.[3][4]

The catalytic activity of all NOS isoforms is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2] Given its ubiquitous involvement in health and disease, the modulation of NOS activity represents a significant opportunity for drug development.

Caption: The Nitric Oxide Synthase (NOS) signaling pathway.

Principles of Fluorescence Detection for NOS Activity

The detection of NOS activity via fluorescence relies on probes that undergo a chemical transformation in the presence of NO, leading to a measurable change in their optical properties. This "turn-on" mechanism is highly desirable as it increases the signal-to-noise ratio.[5]

The Jablonski Diagram: A Framework for Fluorescence

Fluorescence begins with the absorption of a photon, which elevates an electron in the fluorophore from its ground state (S₀) to an excited singlet state (S₁).[6] The molecule rapidly relaxes to the lowest vibrational level of this excited state and then returns to the ground state by emitting a photon. Because some energy is lost during this relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift.[6]

The Archetypal Mechanism: o-Phenylenediamine-Based Probes

A widely successful strategy for NO detection involves probes built on an o-phenylenediamine scaffold, such as diaminofluorescein (DAF-2).[5] In their native state, these molecules are weakly fluorescent. However, in the presence of NO and oxygen, the diamine moiety undergoes an N-nitrosation reaction followed by cyclization to form a highly fluorescent and stable triazole product.[7] This irreversible chemical reaction provides a robust and sensitive readout of NO production.

Caption: Reaction mechanism of a "turn-on" fluorescent NO probe.

Spectroscopic and Physicochemical Properties

The selection of a fluorescent probe is dictated by its compatibility with the experimental system, including the available excitation sources (lasers, lamps) and emission detectors.

| Property | DAF-2 (Probe) | DAF-2 Triazole (Product) | Significance |

| Excitation Max (λex) | ~495 nm | ~495 nm | Aligns well with common 488 nm laser lines. |

| Emission Max (λem) | ~515 nm | ~515 nm | Emission is in the green spectrum, suitable for standard filter sets. |

| Quantum Yield (Φ) | ~0.005 | ~0.88 | A >150-fold increase in fluorescence intensity upon reaction with NO. |

| Molar Extinction Coeff. | ~72,000 M⁻¹cm⁻¹ | ~81,000 M⁻¹cm⁻¹ | High absorptivity contributes to the brightness of the probe. |

| Cell Permeability | Low | N/A | The diacetate form (DAF-2 DA) is used for live-cell imaging. |

Data are approximate and can vary with environmental conditions such as pH.

Field-Proven Experimental Protocol: Live-Cell Imaging of NOS Activity

This protocol provides a robust workflow for measuring endogenous or stimulated NO production in cultured cells using a probe like DAF-2 DA. The causality behind each step is explained to ensure experimental integrity.

Reagent Preparation

-

Probe Stock Solution: Prepare a 5 mM stock solution of DAF-2 Diacetate (DAF-2 DA) in anhydrous DMSO.

-

Causality: DAF-2 DA is the cell-permeant version of the probe. Intracellular esterases cleave the acetate groups, trapping the active DAF-2 probe inside the cell. DMSO is used for solubilization.

-

-

Working Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium.

-

Causality: Serum components can contain esterases that prematurely activate the probe or interfere with the assay.

-

Step-by-Step Cell Staining and Treatment Workflow

Caption: Experimental workflow for cell-based NO detection.

Self-Validating Controls: Ensuring Trustworthiness

To ensure the observed fluorescence is a direct result of NOS-produced NO, a set of controls is mandatory.

-

Positive Control: A known NOS agonist (e.g., A23187, a calcium ionophore that activates eNOS) is used to confirm that the probe and cellular machinery are responsive.[7]

-

Negative Control (Inhibition): Pre-treatment with a pan-NOS inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester) should ablate the signal from both basal and stimulated conditions. This validates that the signal is enzyme-specific.[7]

-

Negative Control (Scavenging): Co-treatment with an NO scavenger like c-PTIO can be used to confirm that the fluorescence is dependent on free NO.

-

Vehicle Control: Cells treated with the solvent used for the drug (e.g., DMSO) establish the baseline fluorescence.

Applications in Drug Development and Research

The primary application of these probes is in high-throughput screening (HTS) to identify modulators of NOS activity.

-

Inhibitor Screening: A library of compounds can be screened for their ability to reduce NO production in cells stimulated with an agonist. A decrease in fluorescence relative to the positive control indicates potential NOS inhibition.

-

Activator Screening: Conversely, compounds can be screened for their ability to increase basal NO production, which would be valuable for conditions associated with endothelial dysfunction.

-

Mechanistic Studies: These probes are invaluable for studying the regulation of NOS isoforms in response to various stimuli, elucidating signaling pathways, and understanding the pathophysiology of diseases linked to aberrant NO production.[3][5]

Conclusion and Future Outlook

Fluorescent probes are indispensable tools for probing the complexities of the nitric oxide signaling pathway. While the specific name "this compound" remains elusive, the principles it evokes—targeting a product of the NOS reaction with a fluorescent reporter—are central to modern chemical biology. By understanding the core mechanisms of established probes like the o-phenylenediamine family, researchers and drug development professionals are well-equipped to design, execute, and interpret experiments with the scientific rigor required to advance our understanding of NOS and develop next-generation therapeutics. Future probe development will likely focus on improving specificity for different NOS isoforms, enabling reversible detection to monitor dynamic changes in NO flux, and shifting to near-infrared wavelengths to improve tissue penetration for in vivo studies.

References

- (No valid reference for this number)

-

Chang, C. J., et al. (2004). "Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling." Current Opinion in Chemical Biology. Available at: [Link]

-

Govea-Perez, N., et al. (2013). "Characterization of a Fluorescent Probe for Imaging Nitric Oxide." Cardiology. Available at: [Link]

-

Govea-Perez, N., et al. (2013). "Characterization of a fluorescent probe for imaging nitric oxide." PubMed - NIH. Available at: [Link]

-

Chou, C., et al. (2021). "Bioinspired Design of Reversible Fluorescent Probes for Tracking Nitric Oxide Dynamics in Live Cells." CCS Chemistry. Available at: [Link]

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

-

Hah, J. M., et al. (2001). "L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens." The Journal of Biological Chemistry. Available at: [Link]

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

-

Murphy, D. "Fluorescence Excitation and Emission Fundamentals." Nikon's MicroscopyU. Available at: [Link]

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

-

Marrero, M. B., et al. (1998). "Endothelial nitric oxide synthase interactions with G-protein-coupled receptors." The Biochemical Journal. Available at: [Link]

- (No valid reference for this number)

-

Förstermann, U., & Sessa, W. C. (2012). "Nitric oxide synthases: regulation and function." European Heart Journal. Available at: [Link]

Sources

- 1. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Endothelial nitric oxide synthase interactions with G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chinesechemsoc.org [chinesechemsoc.org]

An In-depth Technical Guide to H-Cit-Bna HBr: A Fluorogenic Substrate for Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Utility of H-Cit-Bna HBr

This compound, chemically known as L-Citrulline β-naphthylamide hydrobromide, is a specialized fluorogenic substrate pivotal for the sensitive detection of Cathepsin B activity.[1] Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[2] However, its dysregulation and extracellular activity are implicated in a variety of pathological conditions, including cancer progression and inflammatory diseases, making it a significant target for drug development. This guide provides a comprehensive overview of the chemical properties, structure, and application of this compound as a vital tool in biochemical and pharmacological research.

Section 1: Core Chemical and Structural Properties

This compound is a synthetic compound designed for high specificity and sensitivity in enzymatic assays. Its structure is a conjugate of the amino acid L-Citrulline and the fluorescent reporter molecule β-naphthylamine, supplied as a hydrobromide salt.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound presents as a white solid with good solubility in aqueous solutions, a desirable characteristic for a biochemical assay reagent.[1][3] The hydrobromide salt form enhances its stability and solubility in aqueous buffers.

| Property | Value | Source(s) |

| Chemical Name | L-Citrulline β-naphthylamide hydrobromide | [1] |

| Synonyms | This compound, L-Cit-βNA·HBr | [1] |

| CAS Number | 201988-71-8 | [1] |

| Molecular Formula | C₁₆H₂₀N₄O₂·HBr | [1] |

| Molecular Weight | 381.43 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 133-137 °C | [1] |

| Solubility | Soluble in water | [3] |

Structural Elucidation

The structure of this compound is fundamental to its function as a fluorogenic substrate. It consists of three key components:

-

L-Citrulline: An α-amino acid that is not incorporated into proteins during translation but plays a key role in the urea cycle.[4][5]

-

β-Naphthylamine: A fluorescent aromatic amine. In the intact substrate, its fluorescence is quenched.

-

Amide Bond: This bond links the carboxyl group of L-Citrulline to the amino group of β-naphthylamine. This is the target for enzymatic cleavage by Cathepsin B.

-

Hydrobromide Salt: Improves the compound's stability and solubility.

The enzymatic cleavage of the amide bond by Cathepsin B liberates free β-naphthylamine, which is highly fluorescent, allowing for the quantification of enzyme activity.

Caption: Enzymatic cleavage of this compound by Cathepsin B.

Detection of Enzymatic Activity

The released β-naphthylamine is a fluorescent molecule. Its fluorescence intensity is directly proportional to the amount of substrate cleaved, and thus to the activity of Cathepsin B. The fluorescence of β-naphthylamine can be monitored using a fluorometer, with typical excitation and emission wavelengths in the regions of 330-340 nm and 415-425 nm, respectively.

Section 3: Experimental Protocol for Cathepsin B Activity Assay

This section provides a detailed, step-by-step methodology for a fluorometric assay of Cathepsin B activity using a β-naphthylamide-based substrate, which can be adapted for this compound.

Reagents and Materials

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.

-

Activation Buffer: Assay Buffer containing 2 mM Dithiothreitol (DTT).

-

Substrate Stock Solution: 10 mM this compound in Dimethyl Sulfoxide (DMSO).

-

Cathepsin B Enzyme: Purified human or other mammalian Cathepsin B.

-

96-well black microplate: For fluorescence measurements.

-

Fluorometer: Capable of excitation at ~340 nm and emission at ~420 nm.

Assay Procedure

-

Enzyme Activation:

-

Dilute the Cathepsin B stock solution to the desired concentration in Activation Buffer.

-

Incubate for 15 minutes at 37°C to ensure the active site cysteine is in a reduced state.

-

-

Substrate Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the activated Cathepsin B solution.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

Include appropriate controls:

-

Blank: 50 µL Assay Buffer + 50 µL Substrate Working Solution (no enzyme).

-

Negative Control: 50 µL of a known Cathepsin B inhibitor in Assay Buffer + 50 µL Activated Enzyme Solution + 50 µL Substrate Working Solution.

-

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometer.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

Data Analysis

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The activity of Cathepsin B can be calculated using a standard curve of free β-naphthylamine.

Caption: General workflow for a Cathepsin B activity assay.

Section 4: Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its chemical nature. The synthesis of amino acid β-naphthylamides typically involves the coupling of an N-protected amino acid with β-naphthylamine, followed by deprotection.

General Synthetic Approach

-

Protection of L-Citrulline: The α-amino group of L-Citrulline is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), to prevent side reactions.

-

Coupling Reaction: The protected L-Citrulline is then coupled with β-naphthylamine using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS). [6]3. Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, base for Fmoc) to yield the final product.

-

Salt Formation: The final product is treated with hydrobromic acid to form the hydrobromide salt, which is then purified.

Section 5: Applications in Drug Development

The measurement of Cathepsin B activity is crucial in various stages of drug development. This compound serves as a valuable tool in this context.

-

High-Throughput Screening (HTS): The fluorometric assay using this compound is amenable to HTS of large compound libraries to identify potential Cathepsin B inhibitors.

-

Mechanism of Action Studies: For identified inhibitors, this assay can be used to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Ki).

-

Disease Research: this compound can be used to study the role of Cathepsin B in various disease models, helping to validate it as a therapeutic target.

-

Biomarker Discovery: Measuring Cathepsin B activity in biological samples using this substrate can aid in the development of diagnostic or prognostic biomarkers.

Section 6: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store at 2-8°C, protected from light and moisture. [1]* Disposal: Dispose of in accordance with local, state, and federal regulations.

The hydrobromide component suggests that the compound may be corrosive, and β-naphthylamine is a known hazardous substance. Therefore, caution should be exercised during handling.

Conclusion

This compound is a highly effective and specific fluorogenic substrate for the measurement of Cathepsin B activity. Its well-defined chemical structure and properties, coupled with a straightforward and sensitive assay methodology, make it an indispensable tool for researchers in academia and the pharmaceutical industry. The ability to accurately quantify Cathepsin B activity is critical for advancing our understanding of its role in disease and for the development of novel therapeutics targeting this important enzyme.

References

-

Al-Fahdawi, S. S., Khudhair, N., & Lyassin, H. A. (2023). The coupling reaction of 1‐naphthylamine with Fmoc‐Arg(Pbf)‐OH. An unexpected side‐product is formed via intramolecular cyclization. Journal of Peptide Science, e3488. [Link]

-

Bajkowski, A. S., & Frankfater, A. (1975). Specific spectrophotometric assays for cathepsin B1. Analytical Biochemistry, 68(1), 119-127. [Link]

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. [Link]

-

Blab, D., Musiol, H. J., Götz, M., & Renner, C. (2006). Microplate assay for quantitative determination of cathepsin activities in viable cells using derivatives of 4-methoxy-beta-naphthylamide. BioTechniques, 41(4), 469-473. [Link]

-

Glenner, G. G., Cohen, L. A., & Folk, J. E. (1965). The enzymatic hydrolysis of amino acid beta-naphthylamides: I. Preparation of amino acid and dipeptide beta-naphthylamides. The Journal of Histochemistry and Cytochemistry, 13(1), 57-64. [Link]

-

Han, K. H., & Kim, S. D. (2001). Kinetic Analysis of Cathepsin B Inhibitor Using a Spectrophotometric Assay. Microbiology and Biotechnology Letters, 29(2), 90-95. [Link]

-

Hook, V., Yoon, M., Mosier, C., Ito, G., Podvin, S., Head, B. P., & Rissman, R. A. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2245-2256. [Link]

-

Knight, C. G. (1980). Human cathepsin B. Application of the substrate N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide to a study of the inhibition by leupeptin. The Biochemical journal, 189(3), 447–453. [Link]

-

McDonald, J. K., & Ellis, S. (1975). On the substrate specificity of cathepsins B1 and B2, including a new fluorogenic substrate for cathepsin B1. Life sciences, 17(8), 1269–1276. [Link]

-

Mouillé, B., Morel, E., Robert, V., Guihot-Joubrel, G., & Darmaun, D. (1999). Metabolic capacity for L-citrulline synthesis from ammonia in rat isolated colonocytes. Biochimica et biophysica acta, 1427(3), 401–407. [Link]

-

Vevert, J. P., CLe Goff, A., & Blanot, D. (1998). De novo synthesis of arginine and ornithine from citrulline in human colon carcinoma cells. Biochimica et biophysica acta, 1381(3), 351–360. [Link]

-

Wakabayashi, Y., Yamada, E., Yoshida, T., & Takahashi, H. (2014). L-citrulline production by metabolically engineered Corynebacterium glutamicum from glucose and alternative carbon sources. Applied microbiology and biotechnology, 98(24), 10077–10087. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. De novo synthesis of arginine and ornithine from citrulline in human colon carcinoma cells: metabolic fate of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic capacity for L-citrulline synthesis from ammonia in rat isolated colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of L-Citrulline-p-Nitroanilide Chromogenic Substrates in Enzyme Kinetics

This guide provides a comprehensive technical overview of the use of L-Citrulline-p-nitroanilide (H-Cit-pNA) and related dipeptide substrates, such as Valine-Citrulline-p-nitroanilide (Val-Cit-pNA), for the kinetic analysis of proteolytic enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly those within the cysteine cathepsin family.

Introduction: The Utility of Chromogenic Substrates in Protease Assays

The study of enzyme kinetics is fundamental to understanding the catalytic mechanisms of enzymes and for the development of enzyme inhibitors. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are invaluable tools for these investigations. The rate of color development is directly proportional to the rate of enzyme activity, allowing for continuous monitoring of the reaction progress using a spectrophotometer.

Among the various chromogenic reporters, p-nitroaniline (pNA) has been widely adopted. When conjugated to an amino acid or a peptide, the resulting amide bond renders the pNA molecule colorless. Upon enzymatic hydrolysis of this bond, the free pNA is released, which imparts a distinct yellow color to the solution and exhibits a strong absorbance at approximately 405 nm. This property forms the basis of a simple and robust method for assaying protease activity.[1][2][3]

L-Citrulline-p-Nitroanilide and its Significance

L-Citrulline-p-nitroanilide (H-Cit-pNA), available as a hydrobromide or hydrochloride salt, is a synthetic chromogenic substrate consisting of the amino acid L-citrulline linked to a p-nitroaniline group. While single amino acid-pNA conjugates can serve as basic substrates for some proteases, the true utility of citrulline in this context is often realized when it is part of a dipeptide or larger peptide sequence.

The Valine-Citrulline (Val-Cit) dipeptide motif is of particular importance as it is a well-established cleavage site for the lysosomal cysteine protease, Cathepsin B.[4] This specificity has been leveraged in the design of various molecular probes and, notably, in the linkers of antibody-drug conjugates (ADCs), where selective cleavage by tumor-associated cathepsins releases the cytotoxic payload.

Chemical Structure of L-Citrulline-p-nitroanilide Hydrochloride

-

Systematic Name: (2S)-2-amino-5-ureidopentanamido)-4-nitrobenzene hydrochloride

-

Molecular Formula: C₁₁H₁₆N₅O₄Cl

-

Molecular Weight: 317.73 g/mol

Mechanism of Action: The Enzymatic Release of p-Nitroaniline

The core principle of assays employing H-Cit-pNA or its peptide derivatives is the enzymatic hydrolysis of the amide bond between the carboxyl group of the citrulline residue and the amino group of the p-nitroaniline molecule.

Caption: Enzymatic cleavage of a citrulline-pNA substrate.

Upon cleavage, the liberated p-nitroaniline absorbs light maximally in the range of 400-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

Experimental Protocol: Kinetic Analysis of Cathepsin B using Val-Cit-pNA

This section provides a detailed methodology for determining the kinetic parameters (Km and Vmax) of Cathepsin B using the chromogenic substrate Val-Cit-pNA. This protocol can be adapted for other proteases and citrulline-based substrates.

Materials and Reagents

-

Recombinant human Cathepsin B

-

Valine-Citrulline-p-nitroanilide (Val-Cit-pNA)

-

Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay buffer containing 5 mM Dithiothreitol (DTT)

-

Substrate Solvent: Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Preparation of Solutions

-

Enzyme Stock Solution: Reconstitute lyophilized Cathepsin B in a suitable buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C.

-

Substrate Stock Solution: Dissolve Val-Cit-pNA in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

-

p-Nitroaniline Standard Stock Solution: Prepare a 1 mM stock solution of p-nitroaniline in DMSO. This will be used to generate a standard curve.

Enzyme Activation

Prior to the assay, Cathepsin B requires activation.

-

Dilute the Cathepsin B stock solution to a working concentration (e.g., 10 µg/mL) in the Activation Buffer.

-

Incubate at 37°C for 15 minutes.

Kinetic Assay Procedure

-

Prepare Substrate Dilutions: Serially dilute the 10 mM Val-Cit-pNA stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 10 µM to 500 µM).

-

Set up the Assay Plate:

-

Add 50 µL of each substrate dilution to triplicate wells of a 96-well plate.

-

Include a "no enzyme" control for each substrate concentration.

-

Add 50 µL of Assay Buffer to "no substrate" control wells.

-

-

Initiate the Reaction: Add 50 µL of the activated Cathepsin B solution to all wells except the "no enzyme" controls. The final volume in each well should be 100 µL.

-

Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

Caption: Data analysis workflow for enzyme kinetics.

Advantages and Limitations of Citrulline-pNA Substrates

| Feature | Advantages | Limitations |

| Specificity | Dipeptide motifs (e.g., Val-Cit) can provide high specificity for certain proteases like Cathepsin B. | Single amino acid substrates (H-Cit-pNA) may lack specificity and be cleaved by multiple proteases. |

| Sensitivity | The high molar extinction coefficient of pNA allows for sensitive detection of enzyme activity. | May not be as sensitive as fluorogenic substrates for detecting very low levels of enzyme activity. |

| Ease of Use | The assay is simple to perform and does not require specialized equipment beyond a standard spectrophotometer. | The solubility of some pNA substrates in aqueous buffers can be limited, often requiring the use of organic co-solvents like DMSO. |

| Continuous Monitoring | Allows for real-time monitoring of the reaction, which is ideal for kinetic studies. | The assay can be susceptible to interference from colored compounds in the sample. |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal | Inactive enzyme. | Ensure proper enzyme storage and activation. |

| Incorrect buffer pH. | Optimize the pH of the assay buffer for the specific enzyme. | |

| Substrate degradation. | Store substrate stock solutions protected from light and at the recommended temperature. | |

| High background | Spontaneous hydrolysis of the substrate. | Run a "no enzyme" control and subtract the background rate. |

| Contaminating proteases in the sample. | Use specific protease inhibitors to identify the contribution of the target enzyme. | |

| Non-linear reaction progress | Substrate depletion. | Use a lower enzyme concentration or monitor the reaction for a shorter period. |

| Enzyme instability. | Check the stability of the enzyme under the assay conditions. |

Conclusion

L-Citrulline-p-nitroanilide-based chromogenic substrates, particularly dipeptide derivatives like Val-Cit-pNA, are powerful and convenient tools for the kinetic characterization of proteases such as Cathepsin B. Their ease of use, coupled with a straightforward and quantifiable readout, makes them highly suitable for a wide range of applications in academic research and drug discovery. A thorough understanding of the principles of the assay, careful experimental design, and appropriate data analysis are essential for obtaining reliable and meaningful kinetic data.

References

-

Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from [Link]

-

Dubin, A., et al. (1988). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Biological Chemistry Hoppe-Seyler, 369(8), 731-736. Retrieved from [Link]

-

Liger, D. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? ResearchGate. Retrieved from [Link]

-

Sanderson, R. J., et al. (2006). A new class of potent and selective inhibitors of cathepsin B. Journal of Medicinal Chemistry, 49(14), 4460-4468. Retrieved from [Link]

-

Staben, L. R., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-967. Retrieved from [Link]

-

Bapeks. (n.d.). Enzyme substrates and labels. Retrieved from [Link]

-

Yoo, E., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry, 83, 741-777. Retrieved from [Link]

-

PubChem. (n.d.). L-Citrulline-p-nitroanilide. Retrieved from [Link]

-

Aapptec. (n.d.). H-Phe-pNA HCl. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

Sources

Methodological & Application

Probing Protease Activity in Cellular Environments: A Detailed Protocol for the H-Cit-Bna HBr Fluorogenic Assay

Introduction: Unveiling Proteolytic Events with a Fluorogenic Substrate

Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds, are integral to a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them critical targets for drug discovery and diagnostics. The accurate measurement of protease activity within complex biological samples, such as cell lysates, is therefore paramount for advancing our understanding of disease mechanisms and for the development of novel therapeutics.

This application note provides a comprehensive guide to the use of H-Cit-Bna HBr (L-Citrulline β-naphthylamide hydrobromide) as a fluorogenic substrate for the sensitive and quantitative measurement of specific protease activity in cell lysates. This substrate is particularly relevant for studying enzymes that recognize and cleave peptides containing citrulline, a non-standard amino acid that is the result of post-translational modification of arginine residues. This modification is catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs)[1][2][3]. Aberrant citrullination has been implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as in cancer[1][2]. Furthermore, some evidence suggests that certain cysteine proteases, such as Cathepsin B, may also exhibit activity towards citrullinated substrates[4][5][6].

The this compound assay is predicated on the principle of fluorescence dequenching. The substrate, in its intact form, is non-fluorescent. Upon enzymatic cleavage of the amide bond between the L-Citrulline and the β-naphthylamine moiety, the highly fluorescent β-naphthylamine is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for a quantitative assessment of the target protease's function.

Principle of the Assay

The core of this fluorometric assay lies in the enzymatic hydrolysis of a specific substrate, leading to the generation of a fluorescent signal.

Figure 1: Principle of the fluorogenic protease assay using H-Cit-Bna.

Target Enzyme Families

The this compound substrate is primarily designed to assay the activity of:

-

Peptidylarginine Deiminases (PADs): These enzymes catalyze the conversion of arginine residues in proteins to citrulline. While PADs are not proteases, this substrate can be used in a coupled assay format to measure their activity. In such a setup, a protein or peptide substrate is first incubated with a PAD enzyme to generate citrullinated products. Subsequently, a protease that specifically cleaves after citrulline residues would release the fluorophore. However, a more direct application involves screening for proteases that preferentially cleave citrullinated peptides.

-

Cathepsin B: This lysosomal cysteine protease has been shown to have broad substrate specificity and may cleave peptides containing citrulline[4][5][6]. The acidic environment of the lysosome where Cathepsin B is most active can be mimicked in the assay buffer to specifically probe its activity.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Storage |

| This compound | Sigma-Aldrich | CXXXX | -20°C, Desiccated, Protected from light |

| Cell Lysis Buffer | Various | --- | 4°C |

| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | -20°C |

| Assay Buffer | --- | --- | 4°C |

| β-Naphthylamine | Sigma-Aldrich | N1000 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

| Fluorometric Plate Reader | Various | --- | --- |

Experimental Protocols

Part 1: Preparation of Cell Lysates

This protocol is a general guideline and may require optimization depending on the cell type and the subcellular localization of the target protease.

-

Cell Culture and Harvest:

-

Culture cells to the desired confluency or density.

-

For adherent cells, wash twice with ice-cold PBS, then scrape the cells into a minimal volume of ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer supplemented with a protease inhibitor cocktail. A general starting point is 100 µL of lysis buffer per 1-2 million cells.

-

Recommended Lysis Buffer Composition: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 10% glycerol, 1% Triton X-100. For lysosomal proteases like Cathepsin B, a more acidic lysis buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA) may be more appropriate.

-

Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the protease activity.

-

Store the lysate in aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

Figure 2: Workflow for the preparation of cell lysates.

Part 2: this compound Assay Protocol

-

Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store this stock solution in small aliquots at -20°C, protected from light.

-

Assay Buffer: The optimal buffer will depend on the target protease.

-

For PADs (coupled assay) or neutral proteases: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT.

-

For Cathepsin B: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 2 mM DTT.

-

-

β-Naphthylamine Standard Stock Solution (1 mM): Dissolve β-naphthylamine in DMSO. This will be used to generate a standard curve.

-

-

Assay Setup (96-well plate format):

-

Prepare a reaction mixture in each well of a black 96-well plate as follows:

-

Sample Wells:

-

X µL of Assay Buffer

-

Y µL of cell lysate (containing 10-50 µg of total protein)

-

-

Blank Wells (No Lysate):

-

(X + Y) µL of Assay Buffer

-

-

Inhibitor Control Wells (Optional):

-

X µL of Assay Buffer

-

Y µL of cell lysate

-

Z µL of a specific inhibitor for the target protease.

-

-

-

The total volume in each well before adding the substrate should be equal (e.g., 90 µL).

-

-

Initiation and Measurement of the Reaction:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of a working solution of this compound to each well to achieve a final concentration of 50-200 µM. The optimal concentration should be determined empirically.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: ~335 nm

-

Emission Wavelength: ~410 nm

-

-

Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.

-

Part 3: Data Analysis

-

Standard Curve Generation:

-

Prepare a series of dilutions of the β-naphthylamine standard in the assay buffer.

-

Measure the fluorescence of each standard.

-

Plot the fluorescence intensity versus the concentration of β-naphthylamine to generate a standard curve. This will allow the conversion of relative fluorescence units (RFU) to the amount of product formed (pmol or nmol).

-

-

Calculation of Protease Activity:

-

For each sample, subtract the fluorescence reading of the blank well at each time point.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Convert the V₀ from RFU/min to pmol/min using the standard curve.

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg of protein).

Activity (pmol/min/mg) = [(Slope of sample - Slope of blank) / Slope of standard curve] / [Protein concentration (mg)]

-

Validation and Controls: Ensuring Data Integrity

A robust and trustworthy assay requires a self-validating system. The following controls are essential:

-

No-Enzyme Control (Blank): Measures the background fluorescence and any non-enzymatic hydrolysis of the substrate.

-

Inhibitor Control: Use of a known, specific inhibitor for the target protease confirms that the observed activity is indeed from the enzyme of interest. A significant reduction in fluorescence upon addition of the inhibitor validates the assay's specificity.

-

Linearity of the Assay: The reaction rate should be linear with respect to both time and enzyme (lysate) concentration within a certain range. This should be determined empirically during assay optimization.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Autohydrolysis of the substrate- Contaminated reagents or plates- Intrinsic fluorescence of lysate components | - Prepare fresh substrate solution- Use high-quality reagents and plates- Run a lysate-only control (no substrate) to assess background |

| Low or No Signal | - Inactive enzyme- Suboptimal assay conditions (pH, temp)- Insufficient enzyme concentration- Presence of inhibitors in the lysate | - Use fresh lysate; avoid multiple freeze-thaws- Optimize buffer pH and incubation temperature- Increase the amount of lysate per well- Dilute the lysate to reduce inhibitor concentration |

| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time- Check enzyme stability in the assay buffer- Analyze only the initial linear phase of the reaction |

Conclusion

The this compound fluorogenic assay provides a sensitive and specific method for quantifying the activity of proteases that recognize and cleave citrullinated peptides in cell lysates. By following the detailed protocols and incorporating the appropriate controls, researchers can obtain reliable and reproducible data. This assay is a valuable tool for investigating the role of citrullination-specific proteases in health and disease and for the screening of potential therapeutic inhibitors in the drug development pipeline.

References

-

Vossenaar, E. R., Zendman, A. J., van Venrooij, W. J., & Pruijn, G. J. (2003). PAD, a growing family of citrullinating enzymes: genes, features and involvement in disease. Bioessays, 25(11), 1106-1118. [Link]

-

Bicker, F., & Thompson, P. R. (2013). The protein arginine deiminases: structure, function, inhibition, and disease. Biopolymers, 99(2), 155-163. [Link]

-

Hook, V., Yoon, M., Mosier, C., Ito, G., Podvin, S., Head, B. P., & Rissman, R. A. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2289–2300. [Link]

-

Witalison, E. T., Thompson, P. R., & Hof, P. R. (2015). Peptidylarginine deiminases: a current perspective on their role in disease. Current opinion in chemical biology, 26, 64-71. [Link]

-

Mondal, S., & Thompson, P. R. (2021). Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination. ACS chemical biology, 16(5), 784-798. [Link]

-

Creative Diagnostics. (n.d.). Cell & Tissue Lysate Preparation Protocol. Retrieved from [Link]

-

Valera, S., et al. (2013). Proteasome Assay in Cell Lysates. Bio-protocol, 3(20), e937. [Link]

-

FineTest. (2022, May 12). Cell Lysate Preparation Protocol. Retrieved from [Link]

-

Maciewicz, R. A., & Etherington, D. J. (1988). A comparison of the specificities of the papain-like cysteine proteinases for the hydrolysis of a series of synthetic peptides. The Biochemical journal, 256(2), 433–440. [Link]

-

Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Biochemistry, 49(23), 4852–4863. [Link]

-

Slade, D. J., et al. (2014). Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog. Journal of visualized experiments : JoVE, (93), 52199. [Link]

-

Kembhavi, A. A., Buttle, D. J., Knight, C. G., & Barrett, A. J. (1993). The two cysteine endopeptidases of legume seeds: purification and characterization by use of specific fluorogenic substrates. Archives of biochemistry and biophysics, 303(2), 208–213. [Link]

-

Buttle, D. J., et al. (1990). A new assay for cathepsin B. The Biochemical journal, 269(2), 543–544. [Link]

Sources

- 1. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

- 3. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - PMC [pmc.ncbi.nlm.nih.gov]

Live-Cell Imaging of Nitric Oxide: An Application and Protocol Guide Using Diaminofluorescein-2 Diacetate (DAF-2 DA)

Introduction: The Challenge of Visualizing a Transient Messenger

Nitric oxide (NO) is a pleiotropic signaling molecule, a fleeting gasotransmitter that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations, however, present a significant challenge for direct detection and quantification in living cells.[1] To unravel the complex spatiotemporal dynamics of NO signaling, researchers require tools that offer high sensitivity, specificity, and compatibility with live-cell imaging. This guide provides an in-depth look at the use of fluorescent probes for real-time monitoring of NO, with a focus on the widely-used and well-characterized probe, 4,5-diaminofluorescein diacetate (DAF-2 DA).

While the user inquired about a probe designated "H-Cit-Bna HBr," a comprehensive search of the scientific literature and commercial databases did not yield specific information on this compound. Therefore, this application note will focus on the principles and protocols for a representative and extensively validated probe, DAF-2 DA. The methodologies and considerations detailed herein provide a robust framework that can be adapted for other fluorescent NO indicators.

The Sensing Mechanism: From Non-Fluorescent to Brightly Fluorescent

DAF-2 DA is a cell-permeable derivative of diaminofluorescein (DAF-2).[2][3] Its mechanism of action is a two-step process that allows for the specific detection of intracellular NO.

-

Intracellular Trapping: The diacetate groups on DAF-2 DA render the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting DAF-2 DA into the membrane-impermeable DAF-2.[2][4] This enzymatic conversion effectively traps the probe within the cell, preventing its leakage and enabling long-term imaging experiments.[2]

-

NO-Mediated Fluorescence Activation: DAF-2 itself is essentially non-fluorescent.[5] In the presence of NO and molecular oxygen, the aromatic vicinal diamine moiety of DAF-2 undergoes N-nitrosation, which leads to the formation of a highly fluorescent triazole derivative, DAF-2T.[1][6] This reaction results in a dramatic increase in fluorescence quantum yield, reportedly over 100-fold, making it a sensitive indicator of NO production.[1] The resulting bright green fluorescence can be readily detected using standard fluorescein (FITC) filter sets.[2]

Caption: Mechanism of intracellular NO detection using DAF-2 DA.

Key Performance Characteristics of DAF-2 DA

A thorough understanding of the probe's properties is essential for designing and interpreting experiments correctly.

| Property | Value / Characteristic | Source(s) |

| Excitation Maximum | ~495 nm | [4][5] |

| Emission Maximum | ~515 nm | [4][5] |

| Detection Limit | ~5 nM (in vitro) | [1][4] |

| Cell Permeability | Yes (as diacetate) | [2][4] |

| Quantum Yield (DAF-2) | ~0.005 | [5] |

| Quantum Yield (DAF-2T) | ~0.81 (for DAF-FM, a related probe) | [5] |

| Cytotoxicity | Low at typical working concentrations (~5-10 µM) | [4] |

Detailed Protocol for Live-Cell Imaging of Nitric Oxide

This protocol provides a general guideline for using DAF-2 DA to image NO production in cultured mammalian cells. Optimization of probe concentration, incubation times, and imaging parameters may be necessary for specific cell types and experimental conditions.

Materials

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Cells of interest cultured on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

-

NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) for positive controls

-

NO synthase inhibitor (e.g., L-NAME) for negative controls

-

Fluorescence microscope equipped with a camera and appropriate filter sets (e.g., FITC/GFP)

Experimental Workflow

Caption: General workflow for live-cell NO imaging with DAF-2 DA.

Step-by-Step Methodology

-

Reagent Preparation:

-

Cell Preparation:

-

Plate cells on a suitable imaging-quality vessel (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency (typically 70-90%).

-

For experiments involving treatments, it is often beneficial to serum-starve the cells for a few hours prior to the experiment to reduce baseline signaling activity.[8]

-

-

Probe Loading:

-

Aspirate the culture medium and wash the cells once with a warm, serum-free medium or a physiological buffer like PBS or HBSS.

-

Prepare the DAF-2 DA loading solution by diluting the 5 mM stock solution into a serum-free medium or buffer to a final concentration of 5-10 µM.[4] The optimal concentration should be determined empirically for your specific cell type.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.[5][8]

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells two to three times with the warm buffer or medium to remove any extracellular probe.[8]

-

Add fresh, warm medium (can contain serum at this stage if required for cell health) and incubate for an additional 15-30 minutes at 37°C.[5] This step allows for the complete de-esterification of the intracellular DAF-2 DA to DAF-2.[5]

-

-

Imaging:

-

Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and, if necessary, with CO₂ supplementation.

-

Using a standard FITC/GFP filter set (excitation ~488 nm, emission ~515 nm), acquire a baseline fluorescence image before applying any stimuli.[7][9]

-

Add your experimental compounds (e.g., NO agonists, antagonists, or other stimuli) to the dish.

-

Acquire images at regular intervals (time-lapse imaging) to monitor the change in fluorescence intensity over time.

-

Crucially, minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and the shortest exposure times that provide a good signal-to-noise ratio.

-

-

Controls:

-

Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP) to confirm that the probe is responsive in your system.

-

Negative Control: Pre-incubate cells with an NOS inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before adding a stimulus to demonstrate that the observed fluorescence increase is due to NO synthase activity.[8]

-

Unstained Control: Image cells that have not been loaded with DAF-2 DA to assess the level of autofluorescence.

-

-

Data Analysis:

-

Use imaging software to define regions of interest (ROIs) around individual cells or groups of cells.

-

Measure the mean fluorescence intensity within the ROIs for each time point.

-

Subtract the background fluorescence from a cell-free region.

-

Normalize the fluorescence intensity data (e.g., as a fold-change over the baseline, F/F₀) to compare results across different cells and experiments.

-

Expert Insights and Troubleshooting

-

Specificity Considerations: While DAF-2 is a valuable tool, it is not perfectly specific for NO. It has been reported to react with peroxynitrite (ONOO⁻), a product of the reaction between NO and superoxide.[10] Additionally, other reactive nitrogen species (RNS) could potentially interfere. Therefore, corroborating results with multiple detection methods and using appropriate controls is paramount.

-

pH Sensitivity: The fluorescence of the DAF-2T product is pH-dependent, with a decrease in fluorescence in acidic environments.[5] Ensure that your experimental buffer is maintained at a physiological pH.

-

Fixation Issues: If endpoint analysis is required, paraformaldehyde or glutaraldehyde can be used for fixation after DAF-2 DA loading and stimulation.[11] However, alcohol-based fixatives like ethanol or acetone are not suitable as they can cause the probe to leak from the cells.[11] Live-cell imaging remains the preferred method to capture dynamic changes.

-

High Background: Phenol red and vitamins in some culture media can be fluorescent and contribute to background noise.[4] Using a phenol red-free medium for the imaging phase is highly recommended.

Conclusion

The fluorescent probe DAF-2 DA is a powerful and accessible tool for the real-time visualization of nitric oxide in living cells. By understanding its mechanism of action, adhering to a carefully planned protocol, and incorporating appropriate controls, researchers can effectively investigate the intricate roles of NO signaling in health and disease. The principles outlined in this guide provide a solid foundation for obtaining reliable and reproducible data in the dynamic field of live-cell imaging.

References

-

Goryo Chemical, Inc. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence. [Link]

-

Meredith, M., & University of New Mexico Health Sciences Center. (2021). Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles. protocols.io. [Link]

-

Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446–2453. [Link]

-

ResearchGate. (2020). Does someone has a protocol to detect NO using DAF-2/FM in pressurized arteries?. [Link]

-

Foissner, I., Wendehenne, D., Langebartels, C., & Durner, J. (2000). In vivo imaging of an elicitor-induced nitric oxide burst in tobacco. The Plant Journal, 23(6), 817–824. [Link]

-

Sugimoto, K., Iida, K., Iwahashi, H., & Kono, K. (2000). Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate. Histochemistry and Cell Biology, 114(1), 63–68. [Link]

-

Heiduschka, P., & Thanos, S. (1998). Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Neurochemistry International, 32(4), 367–375. [Link]

-

Zhang, X., Kim, W. S., & Han, S. (2002). Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines. Analytical Biochemistry, 309(1), 35-42. [Link]

-

Goryo Chemical, Inc. (2017). Diaminofluorescein-2 diacetate (DAF-2 DA) Product Information. [Link]

-

Interchim. Nitric Oxide Synthase (NOS) Detection Reagent. [Link]

-

ResearchGate. (2000). Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate | Request PDF. [Link]

-

ResearchGate. (2014). Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2?. [Link]

Sources

- 1. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAF-2 DA | AAT Bioquest [aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 7. goryochemical.com [goryochemical.com]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step guide for H-Cit-Bna HBr fluorescence measurement

Title: A Step-by-Step Guide for Fluorescence Measurement of H-Cit-Bna HBr: A Fluorogenic Substrate for Peptidase Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Fluorogenic Amide Substrates

In modern drug discovery and biochemical research, the precise measurement of enzyme activity is paramount.[1] Fluorogenic substrates offer a highly sensitive and continuous method for monitoring enzyme kinetics in real-time.[2] This guide provides a comprehensive framework for the use of this compound, a specialized fluorogenic substrate.

While "this compound" is not a universally standard nomenclature, its name strongly implies its chemical identity as L-Citrulline-β-naphthylamide hydrobromide .[3] This compound consists of the amino acid L-Citrulline linked to a β-naphthylamine (Bna) moiety via an amide bond. L-Citrulline is a non-standard amino acid involved in various metabolic pathways, including the nitric oxide cycle.[4] β-naphthylamine, in its free form, is a well-characterized fluorophore that emits blue fluorescence in aqueous solutions.

The core principle of this assay is based on a "turn-on" fluorescence mechanism. The intact this compound molecule is non-fluorescent or weakly fluorescent. The amide linkage effectively quenches the fluorescence of the β-naphthylamine group. Upon the action of a specific peptidase or amidase that recognizes the L-Citrulline residue, the amide bond is hydrolyzed. This cleavage event releases the free β-naphthylamine, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.[5]

This method provides a powerful tool for studying enzymes that process citrullinated substrates, which are of significant interest in various physiological and pathological processes.

Proposed Mechanism of Action